molecular formula C17H17N3O2S2 B2996303 N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide CAS No. 2034475-11-9

N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2996303
CAS No.: 2034475-11-9
M. Wt: 359.46
InChI Key: GKGVGSMTKRTAIM-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that features a bipyridine moiety linked to a thiophene sulfonamide group

Properties

IUPAC Name

5-ethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-2-15-5-6-16(23-15)24(21,22)20-12-14-4-3-9-19-17(14)13-7-10-18-11-8-13/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGVGSMTKRTAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The sulfonamide group can interact with biological molecules, potentially inhibiting specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide is unique due to its combination of a bipyridine moiety and a thiophene sulfonamide group, which imparts distinct electronic and chemical properties. This makes it versatile for various applications in chemistry, biology, and materials science.

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 287.36 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes linked to cancer proliferation.
  • Modulation of Cell Signaling Pathways : They can interfere with pathways such as the vascular endothelial growth factor (VEGF) signaling pathway, leading to reduced tumor angiogenesis.
  • Induction of Apoptosis : Many derivatives promote apoptosis in cancer cells through the upregulation of pro-apoptotic factors like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.

Biological Activity Overview

The biological activities associated with this compound are summarized in the following table:

Activity Type Target/Effect Reference
CytotoxicityHepG-2 and HCT-116 cancer cell lines
Apoptosis InductionIncreased p53 levels
Anti-inflammatoryModulation of cytokines
AntimicrobialActivity against Gram-positive bacteria

Case Studies

  • Cytotoxicity Against Cancer Cells : A study screened various thiophene derivatives against HepG-2 and HCT-116 cell lines, revealing that certain compounds exhibited significantly higher cytotoxicity compared to standard treatments like Sorafenib. The most active compounds showed a 2.3-fold increase in cytotoxicity against HepG-2 cells, indicating their potential as anti-cancer agents .
  • Apoptotic Mechanisms : In-depth analysis of apoptosis induction revealed that compounds led to cell cycle arrest at the G2/M phase and increased levels of apoptotic markers such as caspase-3/7. The study highlighted the correlation between compound structure and apoptotic efficacy .
  • Anti-inflammatory Effects : Research on related thiophene compounds demonstrated their ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

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